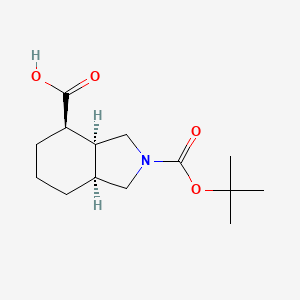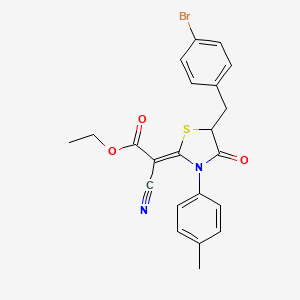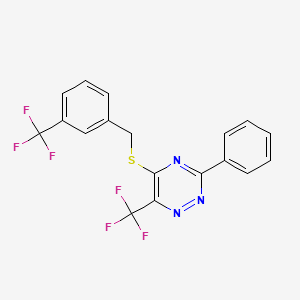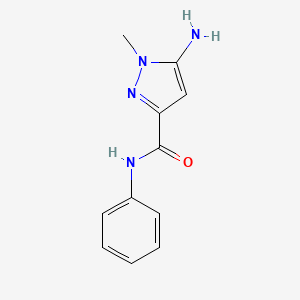
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Quinazolinone derivatives are recognized for their extensive range of biological activities, including but not limited to analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. These compounds have been systematically studied for their potential in various therapeutic areas, showcasing their versatility in drug development. Specifically, the analgesic properties of quinazolinone derivatives have been highlighted through in vitro studies, demonstrating significant pain-relief capabilities compared to standard drugs. Additionally, certain quinazolinone compounds have shown potent anti-inflammatory activity, with some derivatives also exhibiting minimal ulcerogenic potential, indicating a safer profile for gastrointestinal health (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).
Anticancer and Tubulin Polymerization Inhibition
Quinazolinone derivatives have been explored as anticancer agents through their role as tubulin polymerization inhibitors. These compounds, especially those featuring hydroxy and methoxy derivatives, have demonstrated potent anticancer activity across a variety of cancer cell lines. The inhibition of tubulin assembly indicates a potential mechanism for disrupting cancer cell growth, suggesting these derivatives as promising candidates for cancer therapy (Mohsine Driowya et al., 2016).
Antioxidant Properties
The antioxidant capabilities of 2-substituted quinazolin-4(3H)-ones have been evaluated, demonstrating that the presence of hydroxyl groups alongside methoxy substituents significantly enhances antioxidant activity. This suggests that structural modifications of quinazolinone derivatives can lead to potent antioxidants, which are crucial for combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Antimicrobial and Antitubercular Activity
Quinazolinones have been synthesized with the intention of targeting microbial infections, including tuberculosis. Several derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, at concentrations comparable or superior to standard treatments. This positions quinazolinone compounds as potential antitubercular agents, offering a new avenue for the treatment of this global health issue (Hardesh K. Maurya et al., 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is of industrial significance, as it offers a potential for protecting metals against corrosion, thereby extending their lifespan and reducing maintenance costs (N. Errahmany et al., 2020).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-21(27-24(32-17)18-10-4-3-5-11-18)16-33-26-28-20-13-7-6-12-19(20)25(30)29(26)22-14-8-9-15-23(22)31-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPBENWCNDDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)


![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)


